molecular formula C14H16N2O4S B2806756 2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide CAS No. 1396872-52-8

2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide

Cat. No.: B2806756
CAS No.: 1396872-52-8
M. Wt: 308.35
InChI Key: LEUPAZLNOCEAHM-UHFFFAOYSA-N
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include an isoxazole ring and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides.

    Coupling reactions: The final step involves coupling the isoxazole ring with the sulfonylated phenyl ring using coupling agents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide
  • 2-(4-(ethylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide
  • 2-(4-(propylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide

Uniqueness

2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the isopropyl group in the sulfonyl moiety may influence its solubility, stability, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-10(2)21(18,19)13-5-3-11(4-6-13)7-14(17)16-12-8-15-20-9-12/h3-6,8-10H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUPAZLNOCEAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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